molecular formula C18H12ClN3O2S B2643968 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 865543-72-2

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2643968
CAS No.: 865543-72-2
M. Wt: 369.82
InChI Key: NRQONIANFYHXPO-UHFFFAOYSA-N
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Description

The compound N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group. The 2-position of the oxadiazole is linked via an acetamide spacer to a naphthalen-1-yl moiety (). This structural architecture combines heterocyclic (oxadiazole, thiophene) and polyaromatic (naphthalene) elements, which are critical for pharmacological interactions, particularly in enzyme inhibition and receptor binding.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-15-9-8-14(25-15)17-21-22-18(24-17)20-16(23)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQONIANFYHXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.

    Formation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole: The carboxylic acid is then converted to its corresponding hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride to form the oxadiazole ring.

    Coupling with naphthalene derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative, such as naphthalene-1-yl acetic acid, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorothiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the chlorothiophene ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorothiophene or naphthalene rings.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It may be investigated for its interactions with biological macromolecules and potential bioactivity.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as antimicrobial or anticancer activity.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Oxadiazole Derivatives

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylacetamide Derivatives These compounds replace the 5-chlorothiophene with a 4-chlorophenyl group and feature a sulfanylacetamide linker. They exhibit antimicrobial activity, with 6f (IC₅₀: 12.5 µg/mL against E. coli) and 6o (IC₅₀: 6.25 µg/mL against A. niger) showing notable potency ().

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(tetrahydronaphthalen-2-yloxy)methyl-oxadiazol-2-yl]thio}acetamide (Compound 8)

  • This derivative includes a tetrahydronaphthalenyloxy group and a benzodioxole-methyl substituent. It demonstrates dual anticancer activity (IC₅₀: 8.2 µM against A549 lung cancer) and MMP-9 inhibition (IC₅₀: 0.28 µM), attributed to its bulky aromatic groups enhancing enzyme binding ().
  • Comparison: The naphthalene analog in the target compound may offer stronger π-π stacking than tetrahydronaphthalene, but the thiophene’s electron-withdrawing effect could alter electronic interactions.
Triazole Derivatives
  • 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Replaces oxadiazole with a 1,2,4-triazole core. The 4-chlorophenoxy and naphthalene groups contribute to steric bulk, though its biological data are unspecified (). Key Difference: Triazoles generally exhibit different hydrogen-bonding profiles compared to oxadiazoles, which may affect target selectivity.

Substituent Variations on the Acetamide Linker

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide Substitutes naphthalene with a phenoxy group.

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide

  • Replaces naphthalene with benzofuran, introducing oxygen-mediated polarity. Benzofuran’s planar structure may mimic naphthalene’s aromatic interactions but with altered electronic effects ().

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound 1,3,4-Oxadiazole 5-Chlorothiophene, Naphthalene N/A (Theoretical)
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylacetamide (6f) 1,3,4-Oxadiazole 4-Chlorophenyl, Sulfanyl Antimicrobial (IC₅₀: 12.5 µg/mL)
Compound 8 (N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(tetrahydronaphthalen-2-yloxy)methyl-oxadiazol-2-yl]thio}acetamide) 1,3,4-Oxadiazole Tetrahydronaphthalene, Benzodioxole Anticancer (IC₅₀: 8.2 µM), MMP-9 Inhibitor
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide 1,2,4-Triazole 4-Chlorophenoxy, Naphthalene Unspecified

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
  • Introduction of the Chlorothiophene Moiety : Reaction of the oxadiazole intermediate with 5-chlorothiophene derivatives.
  • Attachment of the Naphthalenyl Acetamide Group : Coupling with naphthalene derivatives to form the final compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related naphthalenes exhibit IC50 values as low as 0.6 μM against nasopharyngeal carcinoma (NPC-TW01) cells, indicating potent antiproliferative effects through cell cycle alteration and apoptosis induction .

Antimicrobial Activity

The compound is also investigated for its antimicrobial properties. Preliminary studies suggest that oxadiazole derivatives can inhibit various bacterial strains, although specific data on this compound's efficacy is limited. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds in this class have shown anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could also modulate receptor activity that regulates cell survival and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar oxadiazole derivatives is useful:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityAnti-inflammatory Activity
Compound A0.6 μMModerateYes
This compoundTBDTBDTBD
Compound B0.8 μMHighYes

Case Studies

Several case studies have provided insights into the biological activities of similar compounds:

  • Study on NPC-TW01 Cells : A derivative demonstrated significant cytotoxicity against NPC-TW01 cells with no detectable toxicity in peripheral blood mononuclear cells at concentrations up to 50 μM .
  • Inflammation Models : In animal models of inflammation, related compounds exhibited reduced swelling and pain responses when administered prior to inflammatory stimuli .

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